Structural Elucidation and Conformational Analysis of (1-((Methylsulfonyl)methyl)cyclobutyl)methanamine: A Technical Whitepaper
Structural Elucidation and Conformational Analysis of (1-((Methylsulfonyl)methyl)cyclobutyl)methanamine: A Technical Whitepaper
Executive Summary & Rationale
In contemporary drug discovery, the strategic incorporation of sp³-rich scaffolds and metabolically stable bioisosteres is paramount for optimizing pharmacokinetic profiles. (1-((Methylsulfonyl)methyl)cyclobutyl)methanamine (CAS: 1707379-10-9) represents a highly specialized pharmaceutical building block that embodies these principles[1].
This molecule features a rigid cyclobutane core substituted at the C1 position with both a primary methanamine group and a methylsulfonylmethyl moiety. The sulfone group acts as a powerful, metabolically stable bioisostere—often deployed to replace labile sulfonamides or amides while retaining critical hydrogen-bond acceptor capabilities[2]. Simultaneously, the primary amine provides a versatile vector for further synthetic functionalization. Because the spatial orientation of these functional groups dictates target-protein interactions, rigorous structural and conformational elucidation is a non-negotiable prerequisite in pipeline development.
This whitepaper provides an authoritative guide to the structural analysis of this compound, detailing the causality behind analytical choices and establishing self-validating experimental protocols.
Molecular Architecture & Conformational Dynamics
The structural integrity of (1-((Methylsulfonyl)methyl)cyclobutyl)methanamine is governed by the inherent ring strain and steric demands of its cyclobutane core.
-
Ring Puckering: To alleviate the severe torsional strain caused by eclipsing C-H bonds in a planar geometry, the cyclobutane ring exists in a dynamic equilibrium between two puckered "butterfly" conformations[3]. The dihedral angle between the two halves of the bent ring typically deviates from planarity by 25° to 30°[4].
-
Steric Hindrance & Substituent Orientation: The C1 carbon is a quaternary stereocenter bearing two distinct appendages: a −CH2NH2 group and a bulkier −CH2SO2CH3 group. In the puckered conformation, substituents adopt quasi-axial or quasi-equatorial positions. To minimize unfavorable 1,3-transannular steric clashes, the sterically demanding methylsulfonylmethyl group predominantly occupies the less hindered quasi-equatorial position, forcing the methanamine group into the quasi-axial vector[4].
Physicochemical & Computational Profiling
Understanding the macroscopic properties of the molecule is essential before initiating microscopic structural analysis. The data below highlights why this fragment is highly valued in central nervous system (CNS) and systemic drug design.
| Property | Value | Implication for Drug Design |
| Molecular Formula | C7H15NO2S | sp³-rich aliphatic core prevents planar stacking. |
| Molecular Weight | 177.26 g/mol | Highly ligand-efficient fragment (MW < 300). |
| Topological Polar Surface Area (TPSA) | 60.16 Ų | Optimal for membrane permeability and BBB crossing. |
| LogP | 0.16 | High hydrophilicity; excellent aqueous solubility. |
| Hydrogen Bond Donors | 1 | Primary amine provides critical H-bond donation. |
| Hydrogen Bond Acceptors | 3 | Sulfone oxygens and amine nitrogen enable target anchoring. |
| Rotatable Bonds | 3 | Low entropic penalty upon target binding. |
Data synthesized from computational chemistry databases[1].
Orthogonal Structural Elucidation Workflows
To prevent structural misassignment, analytical techniques cannot be used in isolation[5]. The workflow below illustrates a self-validating system where mass spectrometry (MS), nuclear magnetic resonance (NMR), and X-ray crystallography provide orthogonal data streams that converge on a single, indisputable 3D structure.
Caption: Orthogonal structural elucidation workflow for (1-((Methylsulfonyl)methyl)cyclobutyl)methanamine.
Detailed Experimental Methodologies
Protocol 1: High-Resolution Mass Spectrometry (ESI-HRMS)
Causality: Electrospray Ionization (ESI) is selected because the primary aliphatic amine is highly basic and readily accepts a proton in the gas phase, ensuring a strong [M+H]+ signal without excessive fragmentation of the cyclobutane ring[6].
Step-by-Step Methodology:
-
Sample Preparation: Dilute the analyte to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Milli-Q Water, spiked with 0.1% Formic Acid to drive protonation.
-
Injection: Inject 2 µL of the sample into a C18 reverse-phase column coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.
-
Acquisition: Operate the ESI source in positive ion mode (ESI+). Set the capillary voltage to 3.5 kV and the desolvation temperature to 250°C.
-
Self-Validation Checkpoint: The observed monoisotopic mass must match the theoretical exact mass of C7H16NO2S+ (178.0896 Da) within a mass error of ≤5 ppm. Furthermore, the isotopic distribution pattern must reflect the natural abundance of 34S (approx. 4.2% relative to the base peak). If the 34S isotope peak is absent, the presence of the sulfone moiety is invalidated, triggering immediate sample quarantine.
Protocol 2: Multidimensional NMR Spectroscopy
Causality: 1D proton NMR alone is insufficient due to the complex overlapping multiplets generated by the puckered cyclobutane ring protons[3]. 2D Heteronuclear Multiple Bond Correlation (HMBC) is strictly required to prove that both the methanamine and methylsulfonylmethyl groups are attached to the same quaternary carbon (C1)[5].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3 ). Note: If amine proton exchange is required for H-bond analysis, use DMSO-d6 instead.
-
1D Acquisition: Acquire standard 1H (600 MHz) and 13C (150 MHz) spectra. Ensure a relaxation delay (D1) of at least 2 seconds for accurate proton integration.
-
Self-Validation Checkpoint: In the HMBC spectrum, the protons from the isolated −CH2NH2 group and the −CH2SO2CH3 group must both show strong 3JCH or 2JCH cross-peaks to a single unprotonated 13C resonance (the C1 cyclobutane carbon). If these dual correlations do not converge on the same carbon shift, the 1,1-disubstitution pattern is false, and the structure must be reassigned.
2D Acquisition: Run 1H
1H COSY to map the contiguous spin system of the cyclobutane ring ( C2−C3−C4 ). Run 1H
13C HSQC to assign directly bonded protons to carbons, and HMBC to establish long-range (2-3 bond) connectivity.Conclusion
The structural analysis of (1-((Methylsulfonyl)methyl)cyclobutyl)methanamine requires a rigorous, multi-faceted approach. By understanding the conformational dynamics of the cyclobutane ring and the steric implications of the sulfone bioisostere, researchers can accurately predict its behavior in biological systems[2],[7]. The self-validating protocols outlined above ensure that the physicochemical integrity of this critical building block is maintained, thereby de-risking downstream synthetic and pharmacological applications.
References
-
Structural Analysis of Molecules (HL) (DP IB Chemistry): Revision Note. SaveMyExams. Available at:[Link]
-
Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. National Center for Biotechnology Information (NIH PMC). Available at:[Link]
-
12.3: Conformations of Cycloalkanes. Chemistry LibreTexts. Available at:[Link]
-
Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. National Center for Biotechnology Information (NIH PMC). Available at:[Link]
-
The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. Available at:[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. savemyexams.com [savemyexams.com]
- 6. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review | MDPI [mdpi.com]
